REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[CH:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1.OS(O)(=O)=O>C(O)(C)(C)C>[CH:5]1([C:10]([O:12][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
stir for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool a metal bomb in a CO2 -acetone bath
|
Type
|
CUSTOM
|
Details
|
Remove the bomb from the cold-bath
|
Type
|
CUSTOM
|
Details
|
seal
|
Type
|
TEMPERATURE
|
Details
|
Cool the bomb in a CO2 -acetone bath
|
Type
|
CUSTOM
|
Details
|
open to the atmosphere and evaporate isobutylene under a stream of N2
|
Type
|
CUSTOM
|
Details
|
to attain R.T
|
Type
|
WASH
|
Details
|
Add Et2O (300 ml) and wash the mixture with sat'd NaHCO3 (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |